4-Benzyl-6-methylpiperazin-2-one
Description
4-Benzyl-6-methylpiperazin-2-one is a piperazine-derived heterocyclic compound characterized by a benzyl substituent at the 4-position and a methyl group at the 6-position of the piperazin-2-one ring. The benzyl and methyl substituents likely influence its lipophilicity, steric bulk, and electronic properties, which are critical for interactions with biological targets. Structural analysis of such compounds typically employs X-ray crystallography using programs like SHELXL or SHELXS for refinement and solution .
Properties
Molecular Formula |
C12H16N2O |
|---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
4-benzyl-6-methylpiperazin-2-one |
InChI |
InChI=1S/C12H16N2O/c1-10-7-14(9-12(15)13-10)8-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,13,15) |
InChI Key |
YOWDLUNPZVDDRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(=O)N1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
Synthetic Routes Overview
The preparation of 4-Benzyl-6-methylpiperazin-2-one generally involves multi-step synthetic strategies that build the piperazinone ring with the desired substituents. The key approaches include:
- Michael addition and cyclization starting from benzylamine and acrylic esters to form N-benzyl-4-piperidone intermediates, followed by further transformations to piperazinones.
- Chiral piperazinone synthesis via protected aminoethyl intermediates and catalytic hydrogenation , allowing stereoselective introduction of substituents including benzyl and methyl groups.
- Pd-catalyzed carboamination reactions that enable modular construction of substituted piperazines from amino acid precursors and aryl halides, facilitating installation of benzyl and methyl groups at specific ring positions with high stereocontrol.
Detailed Preparation Methods
Method Based on Benzylamine and Acrylic Esters (N-Benzyl-4-piperidone Intermediate)
A patented method describes the preparation of N-benzyl-4-piperidone, a key intermediate towards 4-benzyl piperazinones, through the following steps:
| Step | Procedure | Conditions | Notes |
|---|---|---|---|
| 1 | Addition of benzylamine to an alcohol organic solvent (e.g., methanol), followed by dropwise addition of acrylic ester (e.g., methyl acrylate) | Molar ratio acrylic ester:benzylamine = 2.6-5; temperature 5-30 °C during addition; then heat at 50-60 °C for 9-24 h | Excess acrylic ester reduces byproducts and improves purity |
| 2 | Condensation reaction with organic alkali (e.g., sodium methoxide) in organic solvent (toluene preferred) | 50-85 °C for 9-16 h; distillation to remove low-boiling substances | Organic base molar ratio to benzylamine 1.15-2 |
| 3 | Neutralization with acid (dilute HCl, H2SO4, or H3PO4), followed by catalytic heat preservation with lithium or calcium chloride | 60-85 °C for 1-5 h | Catalyst molar ratio 0.05-0.5 relative to benzylamine |
| 4 | pH adjustment to 8-9 with inorganic base (NaOH, KOH, or LiOH), phase separation, solvent recovery, and distillation under reduced pressure | Ambient to mild heating | Final product isolated as N-benzyl-4-piperidone |
This method offers a simple production process with high purity and yield, providing a robust intermediate for further functionalization to this compound.
Chiral Piperazinone Synthesis via Protected Aminoethyl Intermediates
Another approach involves the synthesis of chiral piperazinone derivatives, which can be adapted to prepare this compound with stereochemical control:
| Step | Procedure | Conditions | Notes |
|---|---|---|---|
| S1 | Protection of ethanolamine with benzyloxycarbonyl (Cbz) group using benzyloxycarbonyl succinimide or benzyl chloroformate | 0-25 °C in organic solvent with alkali | Protects amino group for selective reactions |
| 1 | Oxidation of protected ethanolamine to aminoacetaldehyde derivative | Standard oxidation conditions | Prepares aldehyde intermediate for condensation |
| 2 | Reductive amination with alanine methyl ester hydrochloride | Room temperature, triethylamine base, sodium triacetoxyborohydride reducing agent | Yields chiral methyl (S)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate |
| 3 | Catalytic hydrogenation with palladium on carbon under hydrogen pressure (1.8 MPa) | Room temperature overnight | Removes protecting group and forms piperazinone ring |
This method yields chiral piperazinones including 3-benzylpiperazin-2-one derivatives with high purity and yield (typically >80%). The methyl substitution at position 6 can be introduced via the amino acid ester used (e.g., alanine methyl ester for methyl group).
Pd-Catalyzed Carboamination for Modular Piperazine Synthesis
A modular synthetic strategy employing palladium-catalyzed carboamination reactions enables construction of cis-2,6-disubstituted piperazines, including this compound analogs:
| Feature | Description |
|---|---|
| Starting materials | N-substituted allylamines, amino acids (e.g., phenylalanine, valine, alanine), and aryl halides (e.g., benzyl halides) |
| Key reaction | Pd-catalyzed carboamination forming two bonds and 1-2 stereocenters in one step |
| Stereoselectivity | High diastereoselectivity (14:1 to >20:1), enantiomeric excess 95-99% |
| Substituent variation | Allows substitution at N1, N4, C2, and C6 positions of piperazine ring |
| Yield | Moderate to good yields depending on substrate |
This approach is advantageous for synthesizing substituted piperazinones with precise control over stereochemistry and substituent patterns, suitable for preparing 4-benzyl-6-methyl derivatives by selecting appropriate amino acid and aryl halide precursors.
Comparative Summary of Preparation Methods
Research Findings and Notes
- The preparation of this compound benefits from starting materials that allow introduction of the benzyl group at position 4 and methyl group at position 6 either via amino acid derivatives (e.g., alanine for methyl) or benzyl halides/benzylamine derivatives.
- Catalytic hydrogenation using palladium on carbon is a common step for deprotection and ring closure in chiral piperazinone synthesis.
- The use of organic alkali bases such as sodium methoxide and organic solvents like toluene in condensation steps improves reaction efficiency and product purity.
- The Pd-catalyzed carboamination method is notable for its ability to generate stereochemically enriched piperazines with diverse substituents in fewer steps, enhancing synthetic flexibility.
- Recovery and recycling of solvents such as methanol and toluene are integral to the patented method, reducing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 4-Benzyl-6-methylpiperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
4-Benzyl-6-methylpiperazin-2-one is a chemical compound featuring a piperazine structure with a benzyl group at the 4-position and a methyl group at the 6-position. It has a molecular weight of 204.27 g/mol. The compound includes a piperazinone moiety, which contributes to its versatility in organic synthesis and biological activity. The presence of benzyl and methyl groups gives it unique chemical properties and potential applications in medicinal chemistry.
Synthesis and Reactivity
This compound serves multiple roles in various fields. Several methods exist for synthesizing it, and its reactivity makes it an intermediate in organic synthesis.
Structural Analogues
Several compounds are structurally similar to this compound:
- 4-Benzylpiperazine Lacks the methyl group at the 6-position and has a simpler structure without ketone functionality.
- 6-Methylpiperazine Lacks the benzyl group at the 4-position, focusing on piperazine without aromatic substitution.
- 4-Benzyl-6-chloropiperazin-2-one Has a chlorine atom instead of a methyl group at the 6-position, altering reactivity due to halogen substitution.
The uniqueness of this compound lies in its combination of both benzyl and methyl groups, enhancing its chemical reactivity and biological activity compared to these similar compounds.
Mechanism of Action
The mechanism of action of 4-Benzyl-6-methylpiperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can modulate the binding affinity and selectivity of the compound towards its target. This modulation can result in the inhibition or activation of biological pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
While direct data on 4-Benzyl-6-methylpiperazin-2-one is absent in the evidence, analogs such as 6-Benzenesulfonyl-2-(4-methylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one () and 5-(2-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)ethyl)-6-chloro-1,3-dihydro-2H-indol-2-one mesilate () provide indirect insights. Below is a hypothetical comparison table based on substituent effects:
Key Observations:
- Bioactivity : Piperazine derivatives with aromatic substituents (e.g., benzisothiazolyl in ) often target neurotransmitter receptors, suggesting possible CNS applications for the benzyl-substituted analog.
Methodological Considerations
The structural determination of such compounds relies heavily on tools like SHELXL for crystallographic refinement and WinGX/ORTEP for visualization . For example:
- SHELXL enables precise modeling of anisotropic displacement parameters, critical for resolving steric effects introduced by bulky substituents like benzyl groups .
- ORTEP diagrams (e.g., Figure 1) could illustrate the spatial arrangement of substituents in This compound , aiding in comparative analysis with analogs .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Benzyl-6-methylpiperazin-2-one in academic laboratories?
- Methodological Answer : Synthesis can follow protocols for analogous piperazinone derivatives. Common approaches include:
- Condensation reactions : Reacting benzylamine derivatives with methyl-substituted cyclic ketones under anhydrous conditions.
- Nucleophilic substitution : Introducing the benzyl group via alkylation of a pre-formed piperazinone intermediate.
- Optimization : Use inert atmospheres (e.g., nitrogen) and catalysts like palladium for regioselective coupling. Refer to similar protocols for 4-[(4-methylpiperazin-1-yl)methyl]aniline .
Q. How can the purity and structural identity of this compound be validated?
- Methodological Answer :
- Chromatography : HPLC or GC-MS with a C18 column and acetonitrile/water mobile phase.
- Spectroscopy :
- NMR : Compare / NMR shifts with computed spectra (e.g., using DFT) .
- IR : Validate functional groups (e.g., carbonyl stretch at ~1650–1750 cm).
- Elemental Analysis : Confirm empirical formula (e.g., CHNO).
Q. What crystallographic techniques are suitable for determining the molecular structure of this compound?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SCXRD) : Use SHELXT for space-group determination and SHELXL for refinement. Key parameters include anisotropic displacement parameters and hydrogen-bonding networks .
- Data Collection : Optimize crystal mounting on a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å).
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic and crystallographic data during structural elucidation?
- Methodological Answer :
- Cross-Validation : Compare NMR/IR data with SCXRD results. For example, discrepancies in carbonyl peak positions may arise from solvent effects or polymorphism.
- Refinement Iterations : Use SHELXL’s L.S. command to refine hydrogen atom positions and occupancy ratios .
- Statistical Analysis : Apply R-factor convergence criteria (e.g., ) and validate via Q-Q plots .
Q. What computational strategies predict the thermochemical and electronic properties of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with exact exchange terms to calculate Gibbs free energy, enthalpy of formation, and HOMO-LUMO gaps .
- Software : Gaussian 16 or ORCA with a 6-311++G(d,p) basis set.
- Validation : Compare computed vibrational frequencies with experimental IR data.
Q. How can reaction conditions be optimized to enhance the yield of this compound?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent polarity, catalyst loading).
- Kinetic Analysis : Monitor reaction progress via in-situ FTIR or LC-MS to identify rate-limiting steps.
- Byproduct Mitigation : Employ scavengers (e.g., molecular sieves) for water-sensitive intermediates .
Data Analysis and Contradiction Management
Q. What statistical methods are recommended for analyzing conflicting crystallographic datasets?
- Methodological Answer :
- Rigorous Error Analysis : Calculate standard uncertainties (SUs) for bond lengths/angles using SHELXL’s SHEL* command .
- Outlier Detection : Apply Grubbs’ test to exclude datasets with .
- Multi-Model Refinement : Compare R values across different space groups (e.g., P2/c vs. C2/c) .
Q. How can researchers address discrepancies between computational and experimental solubility data?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
